Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20BrN3O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate is a complex organic compound that has been used in the synthesis of Vortioxetine Hydrobromide , a drug used in the treatment of depression . .
Mode of Action
It’s known that the compound plays a crucial role in the synthesis of vortioxetine hydrobromide , which is known to interact with several different neurotransmitter receptors in the brain, contributing to its antidepressant effect .
Biochemical Pathways
As a precursor in the synthesis of vortioxetine hydrobromide , it may indirectly influence serotonin pathways, which are known to be involved in mood regulation .
Pharmacokinetics
As a precursor in the synthesis of vortioxetine hydrobromide , its pharmacokinetic properties could be inferred from those of the final product .
Result of Action
As a precursor in the synthesis of vortioxetine hydrobromide , its action results in the production of a compound with significant antidepressant effects .
Action Environment
Like most organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, affects various cellular processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the enzyme’s active site, thereby blocking substrate access. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other biochemical entities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 4-bromo-2-nitroaniline with tert-butyl piperazine-1-carboxylate. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The piperazine ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Reduction: 4-(4-amino-2-nitrophenyl)piperazine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups on the piperazine ring.
Scientific Research Applications
Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-fluoro-2-nitrophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-chloro-2-nitrophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-iodo-2-nitrophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s interactions with molecular targets, making it distinct from its fluoro, chloro, and iodo analogs .
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)12-5-4-11(16)10-13(12)19(21)22/h4-5,10H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRDVUJPBHVBFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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